molecular formula C17H28Cl2O2 B14624539 Ethyl 10,11-dichloro-3,7,11-trimethyldodeca-2,4-dienoate CAS No. 57821-45-1

Ethyl 10,11-dichloro-3,7,11-trimethyldodeca-2,4-dienoate

Cat. No.: B14624539
CAS No.: 57821-45-1
M. Wt: 335.3 g/mol
InChI Key: JCWMKRSAUYGVNI-UHFFFAOYSA-N
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Description

Ethyl 10,11-dichloro-3,7,11-trimethyldodeca-2,4-dienoate is an organic compound with a complex structure It is characterized by the presence of chlorine atoms, multiple methyl groups, and a diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 10,11-dichloro-3,7,11-trimethyldodeca-2,4-dienoate can be achieved through multiple steps. One common method involves the reaction of citral with isopropenyl methyl ether and ethoxyacetylene. The overall yield of the product from citral is approximately 31% over six stages of synthesis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of phase transfer catalysis and other advanced techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 10,11-dichloro-3,7,11-trimethyldodeca-2,4-dienoate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds.

    Substitution: Chlorine atoms can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Ethyl 10,11-dichloro-3,7,11-trimethyldodeca-2,4-dienoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 10,11-dichloro-3,7,11-trimethyldodeca-2,4-dienoate involves its interaction with molecular targets and pathways. The presence of chlorine atoms and the diene system allows it to participate in various chemical reactions, influencing biological processes and chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 10,11-dichloro-3,7,11-trimethyldodeca-2,4-dienoate is unique due to the presence of chlorine atoms, which impart distinct chemical properties and reactivity compared to its analogs .

Properties

CAS No.

57821-45-1

Molecular Formula

C17H28Cl2O2

Molecular Weight

335.3 g/mol

IUPAC Name

ethyl 10,11-dichloro-3,7,11-trimethyldodeca-2,4-dienoate

InChI

InChI=1S/C17H28Cl2O2/c1-6-21-16(20)12-14(3)9-7-8-13(2)10-11-15(18)17(4,5)19/h7,9,12-13,15H,6,8,10-11H2,1-5H3

InChI Key

JCWMKRSAUYGVNI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)C=CCC(C)CCC(C(C)(C)Cl)Cl

Origin of Product

United States

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